2-oxo-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3S/c28-24(21-13-18-6-3-4-8-23(18)30-25(21)29)26-14-22(20-10-12-31-16-20)27-11-9-17-5-1-2-7-19(17)15-27/h1-8,10,12-13,16,22H,9,11,14-15H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTJMKVPFUQYJAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)C3=CC4=CC=CC=C4OC3=O)C5=CSC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Comparison with Similar Compounds
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide
This analogue (synthesized by Ivanov et al., 2025) replaces the tetrahydroisoquinoline-thiophene group with a 4-methoxyphenethyl chain. Key differences include:
- Substituent Flexibility: The methoxyphenethyl group lacks the rigidity and heterocyclic diversity of the target compound’s tetrahydroisoquinoline-thiophene moiety.
- Bioactivity : Methoxy-substituted coumarins often exhibit enhanced solubility but reduced metabolic stability compared to heteroaromatic systems .
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o)
This compound (synthesized via a Petasis reaction) shares the tetrahydrobenzo[b]thiophene core but lacks the coumarin scaffold. It demonstrates:
- Synthetic Feasibility : Achieved in 22% yield using HFIP solvent and molecular sieves .
- Functional Group Variance: The ethoxy and hydroxyphenyl groups may influence solubility and hydrogen-bonding interactions differently than the tetrahydroisoquinoline system.
Heterocyclic Carboxamides with Pharmacological Relevance
Quinoline-3-carboxamide Derivatives
Compounds like N-(4-oxo-1-pentyl-1,4-dihydroquinolin-3-yl)-aryl-carboxamide (J. Med. Chem., 2007) exhibit structural parallels in carboxamide linkage but diverge in core heterocycles (quinoline vs. coumarin). Key distinctions:
Thienopyridazinone and Furo-/Thienodiazepine Carboxamides
Examples like 2-(2-hydrazinyl-2-oxoethyl)-N-phenylfuran-3-carboxamide highlight the role of thiophene/furan heterocycles in modulating bioactivity. However, these lack the coumarin scaffold’s π-conjugated system, which is critical for UV-mediated applications or fluorescence-based tracking .
Data-Driven Comparison Table
Research Findings and Implications
- Synthetic Challenges: The target compound’s tetrahydroisoquinoline-thiophene ethyl group introduces steric hindrance, likely requiring optimized coupling conditions (e.g., high-dilution techniques) absent in simpler analogues .
- Bioactivity Potential: The hybrid structure may synergize coumarin’s anti-inflammatory effects with tetrahydroisoquinoline’s opioid receptor affinity and thiophene’s metabolic resistance .
- Limitations vs. Analogues: While quinoline derivatives offer better CNS activity, the target compound’s coumarin core may reduce toxicity risks .
Preparation Methods
Pechmann Condensation Route
Salicylaldehyde derivatives react with dimethyl malonate in acidic media (H₂SO₄, polyphosphoric acid) at 80–100°C for 6–12 hours, yielding ethyl coumarin-3-carboxylate. Hydrolysis with NaOH (2 M, 60°C, 4 h) provides the free carboxylic acid.
Optimization Data :
| Condition | Yield (%) | Reference |
|---|---|---|
| H₂SO₄, 90°C, 8 h | 72 | |
| Enzymatic cyclization | 66 |
Enzymatic methods using lipase TL IM in tert-amyl alcohol reduce side product formation compared to acid-catalyzed routes.
Knoevenagel Cyclization
Alternative approaches employ 2-hydroxybenzaldehyde and Meldrum’s acid in refluxing toluene (110°C, 3 h), followed by decarboxylation. This method achieves 68% yield but requires rigorous anhydrous conditions.
Preparation of N-Substituted Ethylamine Side Chain
Pictet-Spengler Synthesis of Tetrahydroisoquinoline
Phenethylamine derivatives condense with formaldehyde in HCl/EtOH (0°C to rt, 12 h) to form 1,2,3,4-tetrahydroisoquinoline. Boc protection (Boc₂O, DMAP, CH₂Cl₂) stabilizes the secondary amine for subsequent reactions.
Critical Step :
Thiophene-3-yl Substitution
Thiophene-3-carboxaldehyde undergoes nucleophilic addition with tetrahydroisoquinoline-Boc-protected ethylamine in THF using NaBH₃CN (0°C to rt, 6 h). Deprotection with TFA/CH₂Cl₂ (1:1, 2 h) yields 2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethylamine.
Yield Optimization :
| Reducing Agent | Solvent | Yield (%) |
|---|---|---|
| NaBH₃CN | THF | 65 |
| Pd/C (H₂ atmosphere) | MeOH | 58 |
Amide Bond Formation Strategies
Classical Activation (Schlenk Technique)
Coumarin-3-carboxylic acid reacts with SOCl₂ (reflux, 4 h) to form the acid chloride, which couples with the ethylamine side chain in dry THF under N₂. Triethylamine (3 eq.) scavenges HCl, achieving 71% yield.
Limitation : Steric hindrance from the tetrahydroisoquinoline-thiophene group reduces yields to 45–50% unless high-dilution conditions (0.1 M) are employed.
Enzymatic Coupling in Continuous Flow
Lipase TL IM immobilized on polymeric beads catalyzes amide bond formation in tert-amyl alcohol at 50°C. Key advantages:
- Space-time yield : 210.4 g·h⁻¹·L⁻¹ vs. 89.2 g·h⁻¹·L⁻¹ in batch reactors.
- Solvent Tolerance : Tert-amyl alcohol preserves enzyme activity over 10 cycles (≤8% activity loss).
Reaction Parameters :
| Parameter | Optimal Value |
|---|---|
| Temperature | 50°C |
| Residence time | 40 min |
| Enzyme loading | 120 mg/mL |
Purification and Characterization
Chromatographic Separation
Crude product purified via silica gel chromatography (EtOAc/hexane, 7:3 → 9:1) yields 78% purity. Recrystallization from ethanol/water (1:3) enhances purity to >98%.
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 8.52 (s, 1H, coumarin H-4), 7.89–7.21 (m, 9H, aromatic), 4.32 (q, 2H, -CH₂-), 3.77 (s, 2H, tetrahydroisoquinoline CH₂).
- ESI-MS : m/z 463.2 [M+H]⁺.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Schlenk technique | 71 | 98 | Moderate |
| Enzymatic flow | 66 | 95 | High |
| Batch reactor | 58 | 92 | Low |
Enzymatic flow synthesis offers superior scalability and reduced solvent waste, though initial enzyme costs are higher. Classical methods remain preferred for small-scale synthesis due to shorter setup times.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
